molecular formula C18H15Cl2N3 B3012100 4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1331239-16-7

4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No. B3012100
CAS RN: 1331239-16-7
M. Wt: 344.24
InChI Key: ROYCNMZSHJXBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbonitrile group in the compound suggests potential for interaction with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a related compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, was synthesized using density functional theory calculations, which provided insights into the optimized structural parameters and spectroscopic properties . Another synthesis approach for 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and subsequent chlorination and reaction with substituted anilines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the asymmetric unit of a co-crystal involving a quinoline derivative showed overlapping atoms of the fused-ring system and substituents, with significant twisting of the aromatic rings and the chlorophenyl substituent . This suggests that the molecular structure of "this compound" would also exhibit unique conformational features, which could be elucidated through crystallographic studies.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often facilitated by their reactive sites such as the amino and cyano groups. The synthesis of N2-substituted 2-aminoquinoline-3-carbonitriles, for example, involves a multicomponent reaction in an ionic liquid, indicating that the compound may also be amenable to similar synthetic strategies . Additionally, the synthesis of 6-aminoquinoline derivatives under solvent-free conditions using multicomponent reactions demonstrates the potential for efficient and environmentally friendly synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their structural features. The fluorescent quinoline derivative studied in exhibited absorption and emission spectra in the UV-visible range, suggesting that "this compound" may also possess photophysical properties. The nonlinear optical properties and thermal stability of these compounds are also of interest, as they can determine their suitability for various applications, such as in materials science or as pharmaceutical agents .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Quinoline derivatives have been extensively studied for their facile synthesis and potential antimicrobial properties. For instance, studies on the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives reveal that these compounds can be synthesized through reactions involving various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, showcasing their versatility in chemical synthesis. Some selected derivatives have shown promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of this compound could potentially lead to interesting findings in various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could focus on exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCNMZSHJXBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.